molecular formula C22H29NO6 B11004503 N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine

Cat. No.: B11004503
M. Wt: 403.5 g/mol
InChI Key: WUXNPQVTAAWSGM-PKDNWHCCSA-N
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Description

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The subsequent functionalization of the chromen-2-one core with butyl, methyl, and propanamido groups is achieved through a series of substitution and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials, such as photoactive polymers and smart materials.

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID involves its interaction with various molecular targets and pathways. The chromen-2-one core structure allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 2-[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • 2-[(4-Phenyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties. The combination of butyl, methyl, and propanamido groups enhances its solubility, stability, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(2S)-2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C22H29NO6/c1-6-7-8-15-11-18(24)29-20-13(4)17(10-9-16(15)20)28-14(5)21(25)23-19(12(2)3)22(26)27/h9-12,14,19H,6-8H2,1-5H3,(H,23,25)(H,26,27)/t14?,19-/m0/s1

InChI Key

WUXNPQVTAAWSGM-PKDNWHCCSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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